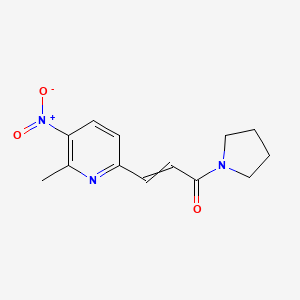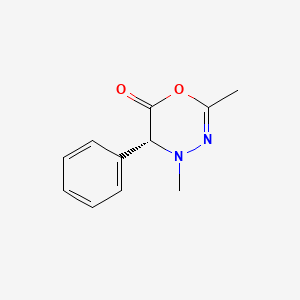
(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a unique structure combining a chloro-methylisoquinoline moiety with a pyrrolidinylmethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 1-chloro-4-methylisoquinoline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as palladium or copper complexes are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted isoquinoline derivatives.
科学研究应用
Chemistry
In chemistry, (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is studied for its potential to modulate various biological pathways. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (1-Chloro-4-methylisoquinolin-3-yl)(4-methylpiperazin-1-yl)methanone
- (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
- Piperidin-4-yl-pyrrolidin-1-yl-methanone
Uniqueness
(1-Chloro-4-methylisoquinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of a chloro-methylisoquinoline moiety with a pyrrolidinylmethanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89928-99-4 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC 名称 |
(1-chloro-4-methylisoquinolin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H15ClN2O/c1-10-11-6-2-3-7-12(11)14(16)17-13(10)15(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI 键 |
QEHUCTNQOYVMKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14380572.png)

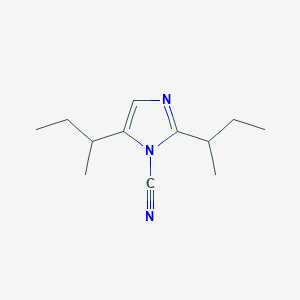
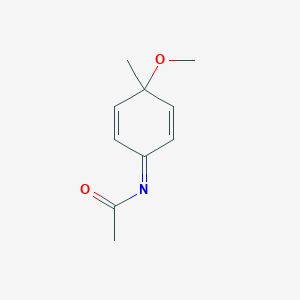


![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
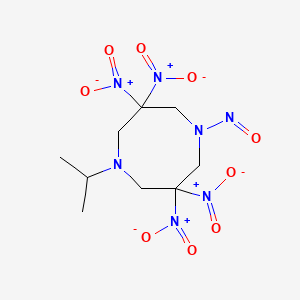

![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)

